molecular formula C14H11N3O4S B2635863 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1201630-75-2

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid

Katalognummer: B2635863
CAS-Nummer: 1201630-75-2
Molekulargewicht: 317.32
InChI-Schlüssel: ZMEAEUWZRNAYDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is synthesized via hydrolysis of methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate using 6 N HCl in 1,4-dioxane at 60°C for 16 hours, yielding an 85% isolated product as a yellow solid . Key analytical data include:

  • LC/MS: Rt = 1.63 min, m/z 316 (M–H)– .
  • Molecular Weight: 316.3 g/mol (calculated from m/z).

Applications
This compound serves as a critical intermediate in the synthesis of Upadacitinib (ABT-494), a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . It is also used to prepare derivatives like tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (CAS 1201187-44-1) through reactions with diphenylphosphoryl azide .

Eigenschaften

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-2-4-10(5-3-9)22(20,21)17-7-6-11-13(17)15-8-12(16-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEAEUWZRNAYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The tosyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituted Pyrrolo-Pyrazine Derivatives

The following table compares key structural and synthetic features of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid with similar compounds:

Compound Substituents Molecular Weight (g/mol) Yield Key Applications References
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid Tosyl (C₇H₇O₂S), COOH 316.3 85% Upadacitinib intermediate
Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Tosyl, COOCH₃ 332.3 86% Precursor to carboxylic acid derivative
2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Tosyl, Cl 307.76 Not reported Intermediate for halogenated derivatives
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Tosyl, Br 352.21 Not reported Suzuki coupling reactions
3-Chloro-5H-pyrrolo[2,3-b]pyrazine Cl (no tosyl or COOH) 153.57 Not reported Unknown
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid COOH (different ring system) ~178.2 95% Not linked to JAK inhibitors

Key Differences and Implications

Substituent Effects: The tosyl group in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid enhances stability and facilitates further functionalization (e.g., carbamate formation) compared to non-sulfonated analogues like 3-chloro-5H-pyrrolo[2,3-b]pyrazine . Halogenated derivatives (e.g., 2-chloro, 2-bromo) are tailored for cross-coupling reactions but lack the carboxylic acid group critical for Upadacitinib synthesis .

Synthetic Yields :

  • The target compound’s 85% yield is superior to analogues like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) , highlighting optimized reaction conditions for pyrrolo-pyrazine systems.

Pharmacological Relevance :

  • Unlike pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–c in ), the pyrrolo[2,3-b]pyrazine scaffold is specifically engineered for JAK inhibition, as seen in Upadacitinib’s clinical success .

Biologische Aktivität

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure, with a tosyl group attached. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C₁₄H₁₁N₃O₄S
  • Molecular Weight : 317.32 g/mol
  • CAS Number : 1201630-75-2

Synthesis

The synthesis of this compound typically involves multiple steps, including cyclization reactions that utilize pyrrole and acyl (bromo)acetylenes. The final product is often obtained through intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition can modulate various biological processes such as inflammation and cellular proliferation .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antiviral Properties

Preliminary studies suggest that 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid may possess antiviral activity, although further research is needed to elucidate the specific viral targets and mechanisms involved .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acidLacks tosyl groupReduced activity compared to 5-tosyl derivative
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateUsed as a kinase inhibitor intermediateSimilar kinase inhibition potential

The presence of the tosyl group in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid enhances its biological activity compared to its analogs .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrrolo[2,3-b]pyrazine compounds. The results indicated that 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid exhibited the highest activity against Staphylococcus aureus and Escherichia coli strains.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of several compounds, it was found that treatment with 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Q. Advanced Optimization

  • Bromination Intermediates : Brominated analogs like 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 2-position .
  • Protecting Group Strategies : The tosyl group enhances solubility and stability during subsequent reactions, critical for multi-step syntheses .

How can analytical techniques resolve structural ambiguities in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid and its derivatives?

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of tosylation and carboxylic acid formation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the tosyl methyl group (δ 2.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₀BrN₃O₂S for brominated derivatives) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves tautomeric forms and confirms the planar geometry of the pyrrolopyrazine core, critical for understanding electronic properties .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities (<2% for research-grade material) .

What computational strategies improve the design of reactions involving 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?

Q. Advanced Methodological Guidance

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for tosylation and ester hydrolysis, identifying energy barriers and optimal conditions (e.g., solvent effects) .
  • Machine Learning : Trains models on existing pyrrolopyrazine reaction data to predict yields and side products, reducing trial-and-error experimentation .

How do structural modifications at the 2-position influence the biological activity of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?

Q. Basic Structure-Activity Relationship (SAR)

  • Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with amides or esters alters pharmacokinetic properties (e.g., logP and membrane permeability) .
  • Brominated Derivatives : 2-Bromo analogs (CAS 1201186-54-0) enable late-stage diversification via cross-coupling, expanding SAR exploration .

Q. Advanced Biological Evaluation

  • Anticancer Screening : In vitro assays (e.g., NCI-60 panel) evaluate cytotoxicity, with IC₅₀ values compared against analogs like 3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives .
  • Neuroprotective Assays : Mechanistic studies in neurodegenerative models (e.g., Aβ-induced toxicity) assess modulation of kinase pathways .

How can researchers address contradictions in reported synthetic yields or biological data for pyrrolopyrazine derivatives?

Q. Methodological Recommendations

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purity of starting materials (e.g., TsCl >98%) .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize biological data to cell viability metrics (e.g., ATP levels) .
  • Meta-Analysis : Compare datasets across studies to identify outliers, focusing on variables like solvent polarity or incubation time .

What safety and handling protocols are essential for working with 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?

Q. Basic Safety

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) necessitate PPE (gloves, goggles) and fume hood use .
  • Storage : Store at 2–8°C under nitrogen to prevent decomposition .

Q. Advanced Mitigation

  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous rinses to prevent sulfonic acid formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.